molecular formula C12H26Br2N2 B1402339 2-(1-Cyclopentyl-piperidin-2-yl)-ethylamine dihydrobromide CAS No. 1229623-94-2

2-(1-Cyclopentyl-piperidin-2-yl)-ethylamine dihydrobromide

Cat. No. B1402339
CAS RN: 1229623-94-2
M. Wt: 358.16 g/mol
InChI Key: LCBXAGMCXHNFSU-UHFFFAOYSA-N
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Description

2-(1-Cyclopentyl-piperidin-2-yl)-ethylamine dihydrobromide (CPED) is a bromide salt of 2-(1-cyclopentyl-piperidin-2-yl)-ethylamine (CPEA). It is a synthetic compound that has been studied for its potential applications in scientific research. CPED has been used in a variety of laboratory experiments, including biochemical and physiological studies, due to its unique properties.

Scientific Research Applications

Novel Cytotoxic and Anticancer Agents

A study by Dimmock et al. (1998) focused on the synthesis of a novel class of compounds with significant cytotoxicity toward murine and human tumor cells. The research revealed that certain piperidine compounds, similar in functional groups to the compound of interest, displayed promising in vivo activity against colon cancers, indicating their potential as new classes of cytotoxic agents (Dimmock, Vashishtha, Quail, Pugazhenthi, Zimpel, Sudom, Allen, Kao, Balzarini, De Clercq, 1998).

Metal Complexes for Corrosion Inhibition

Das et al. (2017) explored the corrosion inhibition properties of Cd(II) Schiff base complexes, where ligands similar to the compound were used. These complexes showed significant potential in protecting mild steel surfaces against corrosion, indicating a novel application in materials science and engineering (Das, Biswas, Kundu, Mobin, Udayabhanu, Mukhopadhyay, 2017).

Sigma Receptor Ligands and Cognitive Dysfunction

Ogawa et al. (1994) investigated the effects of NE-100, a compound related to the one of interest, on cognitive dysfunction induced by phencyclidine in rats. The study found that sigma receptor ligands, including NE-100, significantly improved cognitive function, suggesting potential therapeutic applications in neuropsychiatric disorders (Ogawa, Okuyama, Araki, Otomo, 1994).

Neuropeptide Y Receptor Antagonists

Bonaventure et al. (2004) characterized a small molecule antagonist of the neuropeptide Y Y2 receptor, which included structural elements similar to the compound . This research highlighted the compound's selectivity and potential role in investigating the central and peripheral Y2 receptors' involvement in various physiological processes (Bonaventure, Nepomuceno, Mazur, Lord, Rudolph, Jablonowski, Carruthers, Lovenberg, 2004).

Glycosidase Inhibitors

Baumann et al. (2008) reported the synthesis of polyhydroxylated indolizidines, aiming to explore their potential as glycosidase inhibitors. The study's approach to forming the piperidine ring and subsequent evaluation against various glycosidases underscored the importance of such structures in developing new therapeutic agents (Baumann, Bennis, Ripoche, Théry, Troin, 2008).

properties

IUPAC Name

2-(1-cyclopentylpiperidin-2-yl)ethanamine;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2.2BrH/c13-9-8-12-7-3-4-10-14(12)11-5-1-2-6-11;;/h11-12H,1-10,13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCBXAGMCXHNFSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCCCC2CCN.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Cyclopentyl-piperidin-2-yl)-ethylamine dihydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1-Cyclopentyl-piperidin-2-yl)-ethylamine dihydrobromide
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2-(1-Cyclopentyl-piperidin-2-yl)-ethylamine dihydrobromide
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2-(1-Cyclopentyl-piperidin-2-yl)-ethylamine dihydrobromide
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2-(1-Cyclopentyl-piperidin-2-yl)-ethylamine dihydrobromide
Reactant of Route 5
2-(1-Cyclopentyl-piperidin-2-yl)-ethylamine dihydrobromide
Reactant of Route 6
2-(1-Cyclopentyl-piperidin-2-yl)-ethylamine dihydrobromide

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